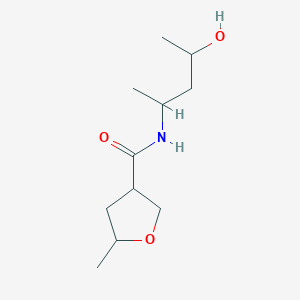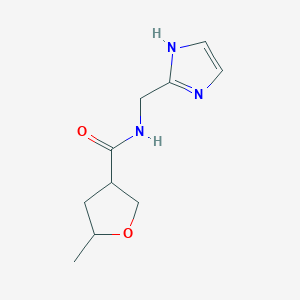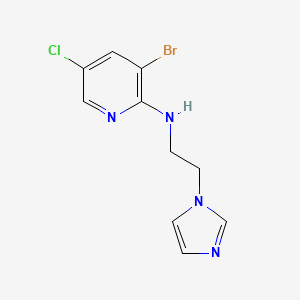
N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine, also known as BCPDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. BCPDA is a member of the pyridine family and is a halogenated diamine compound with a molecular weight of 292.6 g/mol.
Mecanismo De Acción
The mechanism of action of N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine is not fully understood. However, studies have shown that N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been shown to have various biochemical and physiological effects. In animal studies, N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been shown to have low toxicity and does not cause any significant adverse effects. N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has also been shown to have good bioavailability and can be easily absorbed by the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine in lab experiments include its high purity, low toxicity, and good bioavailability. However, the limitations of using N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine include its complex synthesis process, which requires expertise in organic chemistry, and its high cost.
Direcciones Futuras
There are several future directions for the research on N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine. In the field of medicine, further studies are needed to determine the potential of N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine as an anti-cancer agent and to understand its mechanism of action. In the field of agriculture, N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine can be studied for its potential use as an eco-friendly pesticide. In the field of materials science, N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine can be studied for its potential use in the synthesis of novel materials. Overall, the potential applications of N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine in various fields make it a promising compound for further research.
Métodos De Síntesis
The synthesis of N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine involves a multi-step process that includes the reaction of 3-bromo-5-chloropyridine with 2,2-difluoropropane-1,3-diamine in the presence of a catalyst. The resulting product is then purified by various methods, including recrystallization and column chromatography. The synthesis of N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been extensively studied for its potential applications in various scientific fields. In the field of medicine, N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been shown to have anti-cancer properties and has been tested on various cancer cell lines. N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has also been studied for its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClF2N3/c9-6-1-5(10)2-14-7(6)15-4-8(11,12)3-13/h1-2H,3-4,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHWIIQYSGUODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)NCC(CN)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)
![2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6645752.png)






![3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide](/img/structure/B6645790.png)


![1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6645816.png)

![1-[(4-Chloro-2-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B6645842.png)